molecular formula C12H17N3O B14871666 2-Cyclopropyl-4-(piperidin-4-yloxy)pyrimidine

2-Cyclopropyl-4-(piperidin-4-yloxy)pyrimidine

Cat. No.: B14871666
M. Wt: 219.28 g/mol
InChI Key: DDTJJTRHSBRUSM-UHFFFAOYSA-N
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Description

2-Cyclopropyl-4-(piperidin-4-yloxy)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a cyclopropyl group at the 2-position and a piperidin-4-yloxy group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-4-(piperidin-4-yloxy)pyrimidine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a variety of methods, including the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

    Attachment of the Piperidin-4-yloxy Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) on the pyrimidine ring with piperidin-4-ol.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and microwave-assisted synthesis can be employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-4-(piperidin-4-yloxy)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to introduce oxygen functionalities.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring.

Scientific Research Applications

2-Cyclopropyl-4-(piperidin-4-yloxy)pyrimidine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound can be used as a probe to study biological processes and interactions at the molecular level.

    Industry: The compound can be used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-4-(piperidin-4-yloxy)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Piperidin-4-yloxy)pyrimidine dihydrochloride
  • 2-(Piperidin-4-ylmethyl)pyrimidine hydrochloride
  • 2-(tert-Butyl)-4-(piperidin-3-yl)pyrimidine hydrochloride

Uniqueness

2-Cyclopropyl-4-(piperidin-4-yloxy)pyrimidine is unique due to the presence of both a cyclopropyl group and a piperidin-4-yloxy group, which confer distinct chemical and biological properties. The cyclopropyl group introduces strain and rigidity, which can affect the compound’s reactivity and binding interactions. The piperidin-4-yloxy group enhances the compound’s solubility and potential for hydrogen bonding, making it a versatile scaffold for drug design.

Properties

Molecular Formula

C12H17N3O

Molecular Weight

219.28 g/mol

IUPAC Name

2-cyclopropyl-4-piperidin-4-yloxypyrimidine

InChI

InChI=1S/C12H17N3O/c1-2-9(1)12-14-8-5-11(15-12)16-10-3-6-13-7-4-10/h5,8-10,13H,1-4,6-7H2

InChI Key

DDTJJTRHSBRUSM-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC=CC(=N2)OC3CCNCC3

Origin of Product

United States

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